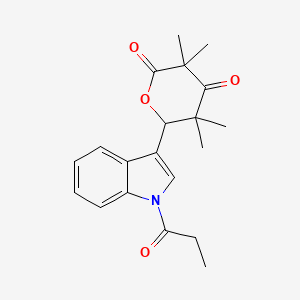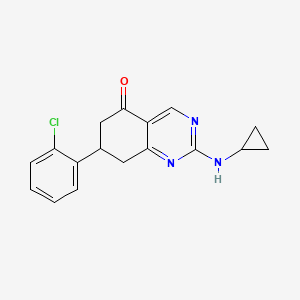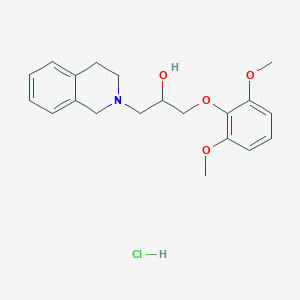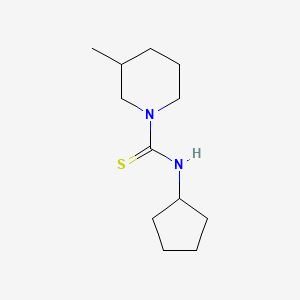
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as FR901228 or romidepsin and is a member of the class of compounds known as cyclic peptides.
Wirkmechanismus
The mechanism of action of 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione has been found to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione in lab experiments include its well-established synthesis method, its high purity, and its potential therapeutic applications. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to handle and store the compound safely.
Zukünftige Richtungen
There are several future directions for research on 3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on gene expression and epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to have anticancer properties and has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
3,3,5,5-tetramethyl-6-(1-propanoylindol-3-yl)oxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-6-15(22)21-11-13(12-9-7-8-10-14(12)21)16-19(2,3)17(23)20(4,5)18(24)25-16/h7-11,16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLGBMNYVGQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C2=CC=CC=C21)C3C(C(=O)C(C(=O)O3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-tetramethyl-6-(1-propionyl-1H-indol-3-yl)dihydro-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)

![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4082324.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)

![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)

![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)


![7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4082377.png)
![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
